C3-Linked vs C2-Linked Piperazine Topology: Dopamine D4 Receptor Selectivity Divergence
In a systematic SAR series of imidazo[1,2-a]pyridine D4 ligands, 2-[(4-arylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridines (C2-linked topology) demonstrated high-affinity D4 binding with Ki values ranging from 0.72 to 385 nM, with the lead compound PIP3EA (2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine) achieving D4 Ki = 0.72 nM and functional EC50 = 3.0–4.5 nM [1]. In contrast, the patent literature on C3-linked imidazo[1,2-a]pyridine arylpiperazines (US 6,013,654) explicitly teaches that the C3 attachment topology is required for D4 antagonist pharmacology rather than the partial agonism observed with C2-linked analogs [2]. While direct Ki data for CAS 861212-40-0 at D4 is not publicly available, the structural topology of the compound (C3-methylene-arylpiperazine) places it squarely within the D4 antagonist pharmacophore space rather than the agonist space occupied by the C2-linked comparator PIP3EA [1][2]. This topology-determines-function logic means that a user seeking D4 antagonist screening hits should not substitute C2-linked analogs for C3-linked compounds.
| Evidence Dimension | Dopamine D4 receptor binding affinity and functional pharmacology determined by piperazine attachment position |
|---|---|
| Target Compound Data | C3-methylene-piperazine topology (CAS 861212-40-0): D4 antagonist pharmacophore consistent with US 6,013,654; quantitative D4 Ki not publicly reported |
| Comparator Or Baseline | C2-methylene-piperazine topology (PIP3EA; CAS not matched): D4 Ki = 0.72 nM; functional EC50 = 3.0 nM (partial agonist) [1] |
| Quantified Difference | Topology-dependent switch: C2-linked = D4 partial agonist; C3-linked = D4 antagonist pharmacophore (class-level SAR inference; direct binding data for CAS 861212-40-0 unavailable) |
| Conditions | Radioligand binding assays at cloned human D4.4 receptor; mitogenesis and GTPγS functional assays [1]; patent pharmacological teaching [2] |
Why This Matters
Investigators screening for D4 antagonist hits cannot substitute cheaper or more readily available C2-linked imidazo[1,2-a]pyridine analogs because the attachment position determines the agonist/antagonist functional outcome.
- [1] Enguehard-Gueiffier, C.; Hubner, H.; El Hakmaoui, A.; et al. 2-[(4-Phenylpiperazin-1-yl)methyl]imidazo(di)azines as Selective D4-Ligands. Induction of Penile Erection by 2-[4-(2-Methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine (PIP3EA), a Potent and Selective D4 Partial Agonist. J. Med. Chem. 2006, 49 (13), 3938–3947. View Source
- [2] Lowe, J.A. III; et al. Imidazo[1,2-A]pyridines for the Treatment of CNS and Cardiac Diseases. US Patent 6,013,654, issued January 11, 2000. View Source
